molecular formula C12H13F3N2O4 B5808154 N-(4-acetamido-2,5-dimethoxyphenyl)-2,2,2-trifluoroacetamide

N-(4-acetamido-2,5-dimethoxyphenyl)-2,2,2-trifluoroacetamide

Cat. No.: B5808154
M. Wt: 306.24 g/mol
InChI Key: QWXLYIGDBUYELM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-acetamido-2,5-dimethoxyphenyl)-2,2,2-trifluoroacetamide: is a synthetic organic compound characterized by the presence of acetamido, dimethoxyphenyl, and trifluoroacetamide functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-acetamido-2,5-dimethoxyphenyl)-2,2,2-trifluoroacetamide typically involves the following steps:

    Starting Materials: The synthesis begins with 4-acetamido-2,5-dimethoxyaniline and 2,2,2-trifluoroacetic anhydride.

    Reaction Conditions: The reaction is carried out in an organic solvent such as dichloromethane or acetonitrile, under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.

    Procedure: The 4-acetamido-2,5-dimethoxyaniline is dissolved in the solvent, and the 2,2,2-trifluoroacetic anhydride is added dropwise with stirring. The reaction mixture is then heated to reflux for several hours to ensure complete reaction.

    Purification: The crude product is purified by recrystallization or column chromatography to obtain the desired compound in high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

    Large-Scale Reactors: Utilizing large-scale reactors with precise temperature and pressure control to ensure consistent product quality.

    Automated Systems: Employing automated systems for the addition of reagents and monitoring of reaction progress.

    Purification Techniques: Implementing advanced purification techniques such as high-performance liquid chromatography (HPLC) to achieve high purity on a large scale.

Chemical Reactions Analysis

Types of Reactions

N-(4-acetamido-2,5-dimethoxyphenyl)-2,2,2-trifluoroacetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding quinones.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of amines or alcohols.

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace the trifluoroacetamide group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Amines or thiols in the presence of a base such as triethylamine.

Major Products

    Oxidation: Quinones or other oxidized derivatives.

    Reduction: Amines or alcohols.

    Substitution: Substituted amides or thiols.

Scientific Research Applications

N-(4-acetamido-2,5-dimethoxyphenyl)-2,2,2-trifluoroacetamide has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of N-(4-acetamido-2,5-dimethoxyphenyl)-2,2,2-trifluoroacetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-acetamido-2,5-dimethoxyphenyl)-2-chlorobenzamide
  • N-(4-acetamido-2,5-dimethoxyphenyl)benzamide
  • N-(4-acetamido-2,5-dimethoxyphenyl)-3,5-bis(trifluoromethyl)benzamide

Uniqueness

N-(4-acetamido-2,5-dimethoxyphenyl)-2,2,2-trifluoroacetamide is unique due to the presence of the trifluoroacetamide group, which imparts distinct chemical and physical properties. This group enhances the compound’s stability and reactivity, making it suitable for various applications that similar compounds may not be able to achieve.

Properties

IUPAC Name

N-(4-acetamido-2,5-dimethoxyphenyl)-2,2,2-trifluoroacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13F3N2O4/c1-6(18)16-7-4-10(21-3)8(5-9(7)20-2)17-11(19)12(13,14)15/h4-5H,1-3H3,(H,16,18)(H,17,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QWXLYIGDBUYELM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC(=C(C=C1OC)NC(=O)C(F)(F)F)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13F3N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.